N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline
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Overview
Description
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and 4-fluoroaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with nonlinear optical properties, which are important for applications in photonics and optoelectronics
Mechanism of Action
The mechanism of action of N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline involves its interaction with specific molecular targets. For instance, in biological systems, the compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-(Dimethylamino)benzylidene)-4-fluoroaniline can be compared with other Schiff bases and related compounds:
N-(4-(Dimethylamino)benzylidene)-4-methyl-3-nitroaniline: This compound has a nitro group instead of a fluorine atom, which can significantly alter its chemical and biological properties.
N-(4-(Dimethylamino)benzylidene)-4-ethoxycarbonylaniline:
N-(4-(Dimethylamino)benzylidene)-4-hydroxybenzohydrazide: This compound has a hydroxyl group, which can enhance its hydrogen bonding capabilities and influence its biological activity.
Properties
CAS No. |
20534-70-7 |
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Molecular Formula |
C15H15FN2 |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15FN2/c1-18(2)15-9-3-12(4-10-15)11-17-14-7-5-13(16)6-8-14/h3-11H,1-2H3 |
InChI Key |
MNIPSMJQQOYALZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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